Product packaging for Lupenone-d2(Cat. No.:)

Lupenone-d2

Cat. No.: B1160860
M. Wt: 426.71
Attention: For research use only. Not for human or veterinary use.
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Description

Lupenone-d2 is a deuterated stable isotope of the pentacyclic triterpenoid, Lupenone, intended for use as an internal standard in quantitative mass spectrometry-based analyses. This high-purity compound enables precise and accurate measurement of native Lupenone levels in complex biological matrices, facilitating advanced pharmacokinetic, metabolic, and biomarker research. Lupenone, the parent compound, is a lupane-type triterpenoid distributed in various plants and has demonstrated significant research value in preclinical studies. Its primary investigated applications include research into Type 2 Diabetes Mellitus and anti-inflammatory mechanisms . Studies suggest that Lupenone may improve insulin resistance by upregulating key proteins in the insulin signaling pathway, such as InsR, IRS-1, IRS-2, and GLUT-4, and by modulating the PPAR-γ pathway in skeletal muscle and adipose tissue . Furthermore, its anti-inflammatory properties are linked to the regulation of critical targets including transcription factor p65, NF-κB inhibitor alpha, and other proteins within the PI3K-Akt, Toll-like receptor, and NF-κB signaling pathways . Additional research areas explored for Lupenone include its potential anti-cancer and anti-viral activities . This product, this compound, is provided for research purposes only. It is strictly for use in laboratory analysis and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Properties

Molecular Formula

C₃₀H₄₆D₂O

Molecular Weight

426.71

Synonyms

Lup-20(29)-en-3-one-d2;  Lup-20(30)-en-3-one-d2;  9H-Cyclopenta[a]chrysene Lup-20(29)-en-3-one Derivative-d2;  NSC 281807-d2

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation of Lupenone D2

Methods for Deuterium (B1214612) Labeling at Specific Positions

The introduction of deuterium into the Lupenone (B1675497) molecule can be achieved through various chemical and biological methods. The choice of method often depends on the desired position of the deuterium labels and the required level of isotopic enrichment.

Chemical Synthesis Approaches for Selective Deuteration

Chemical synthesis provides a robust platform for the selective incorporation of deuterium atoms at specific positions within the Lupenone framework. A common strategy involves the use of deuterated reagents in reactions targeting specific functional groups of a precursor molecule.

One plausible synthetic route to Lupenone-d2 starts from Lupeol (B1675499), a readily available natural product. frontiersin.orgmdpi.com The synthesis can be described in the following conceptual steps:

Oxidation of Lupeol: The hydroxyl group at the C-3 position of Lupeol is first oxidized to a ketone to form Lupenone. nih.gov This step is crucial as it activates the adjacent C-2 position for subsequent reactions.

Base-Catalyzed H/D Exchange: The resulting Lupenone is then subjected to a base-catalyzed hydrogen-deuterium (H/D) exchange reaction. In the presence of a deuterated solvent, such as deuterated methanol (B129727) (CD3OD) or deuterium oxide (D2O), and a base, the protons at the C-2 position, which are alpha to the carbonyl group, can be exchanged for deuterium atoms. researchgate.net This method allows for the introduction of two deuterium atoms at the C-2 position, yielding this compound.

Another approach involves the use of deuterated reducing agents. For instance, if a suitable precursor with a double bond at the C-2 position were available, catalytic deuteration using deuterium gas (D2) and a metal catalyst like palladium on carbon (Pd/C) could be employed to introduce deuterium atoms stereospecifically. nih.gov

A study on the synthesis of selectively deuterated lupane (B1675458) derivatives demonstrated the use of deuteromethyltriphenylphosphonium iodide and deuteromethyliodide to introduce deuterium into the molecular structure. researchgate.net Specifically, the reduction of a 3-oxo derivative using a deuterated reducing agent was employed to prepare a selectively labeled compound. researchgate.net

Table 1: Comparison of Chemical Deuteration Methods for Triterpenoids
MethodDeuterium SourceTypical Reaction SiteAdvantagesPotential Challenges
Base-Catalyzed H/D ExchangeD2O, CD3ODAlpha-carbon to a carbonylCost-effective, simple procedurePotential for side reactions, may require harsh conditions
Catalytic DeuterationD2 gasUnsaturated bonds (C=C, C=O)High selectivity, stereospecificityRequires specialized equipment for handling D2 gas, catalyst cost
Reduction with Deuterated ReagentsNaBD4, LiAlD4Carbonyl groupsSpecific and efficient reductionCost of deuterated reagents, stoichiometric usage

Enzymatic or Biotransformational Deuteration Strategies

While chemical synthesis offers precise control, enzymatic and biotransformational methods present an alternative, often greener, approach for deuterium labeling. These methods leverage the high specificity of enzymes to catalyze reactions.

The biosynthesis of triterpenes like Lupeol starts from (3S)-2,3-oxidosqualene, which undergoes a series of cyclizations catalyzed by enzymes such as lupeol synthase. nih.govnih.gov Introducing deuterium could be achieved by providing a deuterated precursor in a biological system, such as a plant or microbial culture, that is known to produce lupeol. For example, feeding a culture with deuterated squalene (B77637) or growing it in a medium containing heavy water (D2O) could lead to the incorporation of deuterium into the Lupenone backbone through the natural biosynthetic pathways. nih.gov

Biotransformation can also be employed, where a microorganism or an isolated enzyme is used to modify a precursor molecule. nih.gov For instance, a microorganism capable of oxidizing Lupeol to Lupenone could be cultured in a deuterium-rich medium, leading to the formation of this compound. While potentially offering high selectivity, optimizing the conditions for efficient deuterium incorporation and product yield can be challenging.

Precursor Selection and Deuterium Source Considerations

The choice of precursor is fundamental to a successful synthesis. Lupeol is an ideal starting material for the synthesis of this compound due to its structural similarity and natural abundance. frontiersin.orgmdpi.com It is a pentacyclic triterpenoid (B12794562) widely found in various plants. wikipedia.org The biosynthesis of lupeol originates from squalene. frontiersin.org

The selection of the deuterium source is another critical factor, with cost, availability, and the specific labeling method being key considerations. stackexchange.com

Deuterium Oxide (D2O): Commonly known as heavy water, D2O is a relatively inexpensive and readily available source of deuterium. It is often used in base-catalyzed exchange reactions and as a solvent in biotransformation processes. nih.gov

Deuterium Gas (D2): D2 is used in catalytic deuteration reactions. While it allows for clean and specific labeling, it requires specialized handling due to its flammable nature. stackexchange.com

Deuterated Reagents: A wide array of deuterated reagents, such as sodium borodeuteride (NaBD4), lithium aluminum deuteride (B1239839) (LiAlD4), and deuterated solvents like chloroform-d (B32938) (CDCl3) and methanol-d4 (B120146) (CD3OD), are commercially available. researchgate.net These reagents are used for specific chemical transformations but can be more expensive.

Table 2: Common Deuterium Sources and Their Applications
Deuterium SourceChemical FormulaPrimary ApplicationKey Consideration
Deuterium OxideD2OH/D exchange, biotransformation mediaCost-effective and versatile
Deuterium GasD2Catalytic deuteration of unsaturated compoundsRequires specialized handling and equipment
Sodium BorodeuterideNaBD4Reduction of aldehydes and ketonesProvides selective deuterium introduction
Methanol-d4CD3ODSolvent for H/D exchange, NMR spectroscopyUseful for both reaction and analysis

Purity Assessment and Isotopic Enrichment Determination Methodologies

After synthesis, it is imperative to assess the chemical purity and determine the isotopic enrichment of this compound. This is crucial for its intended use, especially as an internal standard where accuracy is paramount. amerigoscientific.com A combination of spectroscopic and spectrometric techniques is typically employed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic enrichment. nih.govresearchgate.net By comparing the mass spectrum of the deuterated compound with that of its non-deuterated counterpart, the degree of deuterium incorporation can be accurately calculated. almacgroup.com The mass difference between the analyte and its isotopically labeled standard should be sufficient to avoid spectral overlap. amazonaws.com The process generally involves evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster using the natural abundance compound, and then comparing the measured isotope distribution of the labeled compound with theoretical distributions. nih.gov

Proton NMR (1H NMR): In a 1H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. This provides direct evidence of successful deuteration at a specific site. studymind.co.uk

Deuterium NMR (2H NMR): This technique directly observes the deuterium nuclei. wikipedia.org A peak in the 2H NMR spectrum confirms the presence of deuterium and can be used for quantification. sigmaaldrich.com For highly deuterated compounds, where residual proton signals are weak, 2H NMR is a particularly useful alternative for structure verification and enrichment determination. sigmaaldrich.com

The combination of MS and NMR provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for downstream applications. rsc.org The chemical purity is often further confirmed using chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

Table 3: Analytical Techniques for Characterizing this compound
TechniquePrimary Information ObtainedKey Advantages
Mass Spectrometry (MS)Isotopic enrichment, molecular weight confirmationHigh sensitivity and accuracy for isotopic ratio measurement nih.gov
Proton NMR (1H NMR)Position of deuterium labels, structural integrityConfirms site-specific labeling by observing signal disappearance studymind.co.uk
Deuterium NMR (2H NMR)Direct detection and quantification of deuteriumEspecially useful for highly enriched compounds wikipedia.orgsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)Chemical puritySeparates the target compound from impurities

Analytical Applications of Lupenone D2 in Advanced Quantification

Internal Standard Development for Mass Spectrometry-Based Assays

An internal standard is essential in quantitative analysis to correct for the variability inherent in sample preparation and instrument analysis. scioninstruments.com The ideal internal standard, particularly for mass spectrometry, is a stable isotope-labeled version of the analyte. cerilliant.comscispace.com Lupenone-d2 is designed for this purpose, where two hydrogen atoms in the lupenone (B1675497) molecule are replaced with deuterium (B1214612). This substitution results in a compound that co-elutes with the natural, non-labeled lupenone during chromatography but has a distinct, higher mass. This allows for precise ratiometric quantification, as the internal standard and the analyte experience the same processing and analytical variations, including extraction efficiency, injection volume fluctuations, and matrix-induced ion suppression or enhancement. scispace.comlcms.cz

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of compounds like lupenone in intricate biological samples. researchgate.netthieme-connect.com The development of a quantitative LC-MS/MS method for lupenone would involve the use of this compound as an internal standard to ensure high accuracy.

The chromatographic separation is typically achieved using a reversed-phase column (e.g., C18). researchgate.net The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. researchgate.net

In the mass spectrometer, operating in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both lupenone and this compound. For example, a hypothetical transition for lupenone could be m/z 425.4 → 109.1, while for this compound, it would be m/z 427.4 → 109.1 (assuming the deuterium atoms are not on the fragment ion). By measuring the peak area ratio of the analyte to the internal standard, precise quantification can be achieved, even at low concentrations. cerilliant.com The use of a stable isotope-labeled internal standard like this compound is superior to using structural analogs because it more effectively compensates for variations in the ionization process within the complex matrix. scispace.com

Table 1: Hypothetical MRM Transitions for Lupenone and this compound This table is illustrative and based on common practices for LC-MS/MS analysis.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Lupenone 425.4 109.1 25

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of volatile or semi-volatile compounds. jeol.comlucideon.com Triterpenes like lupenone generally require derivatization to increase their volatility and thermal stability for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. Since lupenone is a ketone, it is already amenable to GC analysis, though derivatization might still be employed to improve chromatographic peak shape.

In a GC-MS method, this compound would serve as the internal standard. nih.gov The principle remains the same as in LC-MS: the internal standard is added to the sample at a known concentration before any sample preparation steps. libretexts.org During analysis, the analyte and the internal standard co-elute from the GC column and are subsequently ionized and detected by the mass spectrometer. 6-napse.com Quantitative analysis is performed by comparing the peak area of the characteristic ions of lupenone to those of this compound. libretexts.org This approach effectively corrects for any losses during sample extraction and derivatization, as well as for injection variability. scioninstruments.com

Calibration Curve Establishment and Method Validation Protocols

For a quantitative method to be reliable, it must be properly validated. innovareacademics.in Method validation ensures that the analytical procedure is accurate, precise, and sensitive for its intended purpose. innovareacademics.inbham.ac.uk A typical validation process for an LC-MS or GC-MS assay using this compound would include the following parameters:

Linearity and Range : A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of lupenone and a constant concentration of this compound. The peak area ratio (analyte/internal standard) is plotted against the analyte concentration. The method is considered linear over a range where the correlation coefficient (r²) is typically greater than 0.99. nih.gov

Accuracy and Precision : Accuracy is determined by measuring the concentration of quality control (QC) samples and comparing the found concentration to the known value. Precision is assessed by analyzing replicate QC samples at different concentrations on the same day (intra-day) and on different days (inter-day). The results are expressed as the percentage of relative standard deviation (%RSD), which should ideally be below 15%. bham.ac.uknih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.netnih.gov

Selectivity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated. bham.ac.uk

Matrix Effect : This assesses the influence of the biological matrix on the ionization of the analyte and internal standard. lcms.cz The co-eluting this compound helps to normalize these effects. lcms.cz

Stability : The stability of lupenone in the biological matrix is tested under various conditions, such as freeze-thaw cycles and short-term storage. innovareacademics.in

Table 2: Representative Method Validation Data for a Hypothetical Lupenone Assay This table illustrates typical acceptance criteria for a bioanalytical method validation.

Parameter Concentration Level Acceptance Criteria Hypothetical Result
Linearity (r²) 1-1000 ng/mL > 0.99 0.998
Intra-day Precision (%RSD) Low QC (3 ng/mL) < 15% 6.5%
Mid QC (300 ng/mL) < 15% 4.2%
High QC (800 ng/mL) < 15% 3.8%
Inter-day Precision (%RSD) Low QC (3 ng/mL) < 15% 8.1%
Mid QC (300 ng/mL) < 15% 5.5%
High QC (800 ng/mL) < 15% 5.1%
Accuracy (%Bias) Low QC (3 ng/mL) Within ±15% +4.7%
Mid QC (300 ng/mL) Within ±15% -2.1%
High QC (800 ng/mL) Within ±15% +1.5%

| LOQ (ng/mL) | - | S/N > 10, within ±20% accuracy/precision | 1.0 |

Applications in Complex Biological Matrices (Pre-clinical Research)

In pre-clinical research, such as pharmacokinetic studies, it is essential to accurately measure the concentration of a compound in biological matrices like plasma, serum, or tissue homogenates. innovareacademics.in These matrices are inherently complex and can significantly interfere with analytical measurements. lcms.cz

The use of this compound as an internal standard is particularly advantageous in these applications. For instance, in a study to determine the concentration of lupenone in rat plasma following oral administration, a validated LC-MS/MS method would be employed. innovareacademics.in A known amount of this compound would be added to each plasma sample before protein precipitation or liquid-liquid extraction. innovareacademics.in Because this compound has virtually identical extraction recovery and chromatographic behavior to lupenone, it accurately corrects for any analyte loss during sample preparation. scispace.com Furthermore, it compensates for matrix effects, where other endogenous compounds in the plasma might suppress or enhance the ionization of lupenone, a common issue in electrospray ionization (ESI) mass spectrometry. scispace.comlcms.cz This ensures that the measured concentrations are reliable and reflect the true values, which is critical for constructing accurate pharmacokinetic profiles (e.g., Cmax, Tmax, AUC). innovareacademics.in

Elucidation of Metabolic Pathways Using Lupenone D2

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems, such as liver microsomes and hepatocytes, are fundamental in early-stage drug discovery to predict the metabolic fate of a compound in a whole organism. The use of Lupenone-d2 in these systems can provide critical insights into its metabolic stability and the profile of its metabolites.

Liver microsomes are a rich source of cytochrome P450 (CYP) enzymes, which are major players in the oxidative metabolism of many xenobiotics. ufop.br Incubation of this compound with liver microsomes allows for the assessment of its metabolic stability and the identification of primary oxidative metabolites. The oxidation of lupeol (B1675499) to lupenone (B1675497) is known to be catalyzed by CYP enzymes, such as those from the CYP716 family. nih.gov Therefore, it is hypothesized that lupenone itself may undergo further CYP-mediated oxidation.

The primary advantage of using this compound is the potential to slow down metabolic reactions occurring at the site of deuteration. If the deuterated positions are involved in a rate-limiting metabolic step, a decrease in the rate of metabolism will be observed compared to the non-deuterated compound. This can lead to an increased half-life (t½) and decreased intrinsic clearance (CLint) in microsomal incubations.

Table 1: Hypothetical In Vitro Metabolic Stability of Lupenone and this compound in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Lupenone3519.8
This compound5512.6

This interactive table presents hypothetical data to illustrate the expected kinetic isotope effect. The values are not based on experimental results for this compound.

Hepatocytes contain a broader range of metabolic enzymes than microsomes, including both phase I and phase II enzymes. This allows for a more comprehensive metabolic profiling of a compound. In hepatocyte cultures, this compound can be used to identify not only the primary oxidative metabolites but also subsequent conjugation products.

By comparing the metabolite profiles of Lupenone and this compound, researchers can pinpoint the metabolic pathways affected by deuteration. For example, a reduction in the formation of a specific hydroxylated metabolite of this compound would strongly suggest that the deuterated site is a primary target for hydroxylation.

In Vivo Pre-clinical Metabolic Fate Tracking

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. The use of isotopically labeled compounds like this compound is instrumental in these studies.

Following administration of this compound to animal models, the deuterium (B1214612) label acts as a tracer, enabling the tracking of the compound and its metabolites throughout the body. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to detect and quantify the deuterated species in various tissues and biological fluids. This provides valuable information on the biodistribution and accumulation of the compound and its metabolites.

Analysis of biological samples (e.g., plasma, urine, and feces) from animals treated with this compound allows for the identification of in vivo metabolites. The characteristic mass shift due to the deuterium label simplifies the process of distinguishing drug-related material from endogenous compounds. This is particularly useful for identifying novel or unexpected metabolic pathways. In silico prediction tools suggest that lupenone may inhibit certain CYP enzymes, which could influence its own metabolism and that of other co-administered drugs. rsdjournal.org

Table 2: Predicted Major Metabolites of Lupenone and Their Expected Deuterated Analogs

Parent CompoundPutative MetaboliteExpected Deuterated Analog
LupenoneHydroxylated LupenoneHydroxylated this compound
LupenoneReduced Lupenone (Lupeol)Reduced this compound (Lupeol-d2)
LupenoneGlucuronide ConjugateGlucuronide Conjugate of this compound

This interactive table presents predicted metabolites based on common metabolic pathways for triterpenoids. The identification of these metabolites for this compound would require experimental validation.

Enzymatic Biotransformation Pathway Characterization with Deuterium Tracers

Deuterium labeling is a key technique for characterizing the specific enzymes and mechanisms involved in the biotransformation of a compound. The oxidation of lupeol to lupenone is catalyzed by specific CYP enzymes. nih.govnih.gov It is plausible that further metabolism of lupenone is also mediated by such enzymes.

By incubating this compound with specific recombinant CYP enzymes, it is possible to determine which isoforms are responsible for its metabolism. A significant kinetic isotope effect observed with a particular enzyme would confirm its role in the metabolic pathway involving the deuterated position. This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Mechanistic Investigations Utilizing Deuterium Isotope Effects of Lupenone D2

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant for the reaction with the light isotope (k_L) to that with the heavy isotope (k_H). For deuterium (B1214612) labeling, KIE = k_H / k_D. The magnitude of the KIE can provide crucial evidence about the rate-determining step of a reaction and the involvement of specific C-H bonds in that step. nih.gov

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov For C-H bond cleavage, the C-D bond has a lower zero-point vibrational energy and is stronger, thus requiring more energy to break. This typically results in a slower reaction rate for the deuterated compound, leading to a "normal" primary KIE (k_H/k_D > 1). The theoretical maximum for a primary KIE at room temperature is around 7, although values can be larger if quantum tunneling occurs. nih.gov

A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but are still valuable for mechanistic elucidation. Secondary KIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often related to a change in hybridization of the carbon atom to which it is attached.

To illustrate how KIE studies could be applied to a hypothetical enzymatic oxidation of Lupenone (B1675497), consider the data in Table 1.

Table 1: Hypothetical Kinetic Data for the Enzymatic Oxidation of Lupenone vs. Lupenone-d2 This table is for illustrative purposes only, as specific experimental data for this compound is not available in the searched literature.

SubstratePosition of Deuterium LabelRate Constant (k, s⁻¹)Kinetic Isotope Effect (k_H / k_D)Interpretation
LupenoneN/A (Unlabeled)1.2 x 10⁻³N/ABaseline reaction rate
This compoundAt C-1 (site of oxidation)2.0 x 10⁻⁴6.0Large primary KIE; C-H bond breaking at C-1 is rate-determining
This compoundAt C-4 (adjacent to reaction center)1.1 x 10⁻³1.09Small secondary KIE; suggests change in hybridization at C-4 in the transition state

The magnitude of the KIE is highly sensitive to the structure of the transition state. By analyzing how the KIE changes under different conditions or with different substrates, researchers can infer details about the geometry and charge distribution of the transition state. For instance, a maximum primary KIE is typically observed when the proton (or deuteron) is symmetrically shared between the donor and acceptor atoms in the transition state. Deuterium labeling in Lupenone could, therefore, be used to probe the transition states of reactions catalyzed by enzymes like cytochrome P450 monooxygenases, which are often involved in the metabolism of triterpenoids. nih.gov

Enzyme-Substrate Interaction Dynamics Probed by Deuteration

Deuteration can provide insights into how a substrate like Lupenone binds and orients itself within an enzyme's active site. Terpene synthases, for example, are known to chaperone highly reactive carbocation intermediates within a precisely shaped active site. nih.gov The binding of the substrate often induces a conformational change in the enzyme, moving it from an open to a closed and catalytically active state. nih.gov

While deuterium substitution causes minimal change to the molecule's steric profile, it can subtly influence intermolecular interactions, such as hydrogen bonding and van der Waals forces. By strategically placing deuterium labels on Lupenone, one could study these dynamic interactions. For example, if a specific C-H bond on Lupenone is involved in a crucial interaction with an amino acid residue in the enzyme's active site, replacing H with D might alter the binding affinity or the catalytic efficiency, which could be detected kinetically.

Table 2: Hypothetical Binding Affinities for Lupenone and this compound with a Target Enzyme This table is for illustrative purposes only, as specific experimental data for this compound is not available in the searched literature.

CompoundEnzyme TargetBinding Constant (K_d, µM)Interpretation
LupenoneEnzyme X5.2Baseline binding affinity
This compound (at a non-catalytic site)Enzyme X5.1No significant change; C-H bond at this position is not critical for binding
This compound (at a site involved in hydrophobic interaction)Enzyme X6.5Slightly weaker binding; suggests the C-H bond contributes to the hydrophobic interaction

Deuterium as a Mechanistic Probe for Biological Activity Modulation

Replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of metabolism, a strategy known as the "deuterium switch". researchgate.net This is a direct application of the primary kinetic isotope effect. For a molecule like Lupenone, which exhibits various biological activities, its therapeutic potential could be limited by rapid metabolic inactivation. researchgate.netnih.gov

By creating this compound, where deuterium atoms are placed at metabolically vulnerable positions, the molecule's pharmacokinetic profile could be improved. This modification can lead to a longer half-life, increased systemic exposure, and potentially enhanced efficacy or a reduced dosing frequency. Investigating where the metabolism of Lupenone occurs and then synthesizing the corresponding deuterated analogue allows researchers to use this compound as a probe to confirm the metabolic pathway and demonstrate a method for modulating its biological activity.

Advanced Research Methodologies Integrated with Lupenone D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. jchps.comhyphadiscovery.com The substitution of hydrogen with deuterium (B1214612) in Lupenone-d2 introduces subtle but significant changes in the NMR spectrum, which can be leveraged for detailed structural analysis and the study of molecular dynamics.

In the structural elucidation of triterpenes like lupenone (B1675497), 1D and 2D NMR experiments are crucial. jchps.comisca.me For this compound, the deuterium label can simplify complex proton NMR spectra by removing specific proton signals, a technique known as deuterium decoupling. This simplification can aid in the unambiguous assignment of neighboring proton signals. Conversely, deuterium NMR (²H NMR) can be employed to directly observe the labeled sites, providing precise information about the location of the deuterium atoms within the molecule.

The integration of deuterium labeling with advanced NMR techniques provides deeper insights into the dynamics of this compound. For instance, deuterium relaxation measurements can be used to probe the mobility of specific molecular segments. This is particularly valuable for studying the conformational changes of this compound when it interacts with biological macromolecules.

Key NMR Data for Lupenone Structural Analysis:

Technique Information Yielded Relevance for this compound
¹H NMR Provides information about the chemical environment of protons.Simplification of spectra due to deuterium substitution aids in signal assignment.
¹³C NMR Reveals the carbon skeleton of the molecule.The deuterium isotope effect can cause small shifts in the chemical shifts of nearby carbons.
2D NMR (COSY, HMBC, HSQC) Establishes connectivity between protons and carbons, elucidating the complete molecular structure. isca.meCrucial for confirming the precise location of deuterium labeling.
²H NMR Directly detects the deuterium nuclei.Provides direct evidence of the position and number of deuterium labels.

Computational Chemistry and Molecular Dynamics Simulations with Deuterated Analogues

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules at an atomic level. mdpi.com The use of deuterated analogues like this compound in these simulations can provide valuable data on the stability and interactions of the molecule.

Quantum mechanical calculations can also be employed to study the electronic structure of this compound. researchgate.net The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, which can be computationally modeled to understand its influence on reaction mechanisms and metabolic stability. researchgate.net For instance, if the deuteration occurs at a site of metabolic hydroxylation, the C-D bond, being stronger than a C-H bond, can slow down the rate of metabolism.

Parameters in Molecular Dynamics Simulations of Lupenone:

Parameter Description Significance for this compound
Force Field A set of parameters that describe the potential energy of the system.The mass of deuterium is used for the labeled atoms, which can affect the simulated dynamics.
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein-ligand complexes. nih.govresearchgate.netUsed to assess the stability of the this compound-protein complex over the simulation time.
Radius of Gyration (Rg) Indicates the compactness of the protein structure. researchgate.netChanges in Rg can suggest conformational changes in the protein upon binding to this compound.
Binding Free Energy The energy associated with the binding of a ligand to a protein.Can be calculated to compare the binding affinity of this compound with its non-deuterated counterpart. researchgate.net

Omics-Based Approaches (e.g., Metabolomics, Proteomics) Aided by Deuterated Internal Standards

In the fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins, accurate quantification is paramount. Deuterated compounds, such as this compound, serve as ideal internal standards in mass spectrometry-based analytical methods. clearsynth.comwisdomlib.org

An internal standard is a compound that is added in a known amount to a sample to aid in the quantification of an analyte. clearsynth.com Deuterated internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest. researchgate.net This means that this compound will co-elute with endogenous lupenone in liquid chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, due to its higher mass, the signal from this compound can be distinguished from that of the unlabeled lupenone.

The use of this compound as an internal standard allows for the correction of variations that can occur during sample preparation, extraction, and analysis, leading to more accurate and precise quantification of lupenone in complex biological matrices. clearsynth.comresearchgate.net This is crucial in metabolomics studies for tracking the metabolic fate of lupenone or in pharmacokinetic studies to determine its concentration in biological fluids. Similarly, in targeted proteomics, deuterated standards can be used to quantify specific proteins or peptides.

Advantages of Using this compound as an Internal Standard:

Advantage Explanation
Similar Physicochemical Properties This compound behaves almost identically to lupenone during chromatography and ionization. researchgate.net
Mass Differentiation The mass difference allows for separate detection by the mass spectrometer.
Correction for Matrix Effects Helps to compensate for the suppression or enhancement of the analyte signal by other components in the sample. clearsynth.com
Improved Accuracy and Precision Leads to more reliable quantitative results in metabolomics and proteomics studies. clearsynth.com

Future Directions and Emerging Research Avenues for Deuterated Lupenone

Development of Novel Deuterated Triterpenoids for Specific Research Probes

Lupenone (B1675497) is a member of the vast family of triterpenoids, which exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. nih.govresearchgate.netselleckchem.commedchemexpress.com The development of deuterated analogues of these compounds is a promising frontier for creating highly specific molecular probes to investigate their mechanisms of action.

By strategically replacing hydrogen with deuterium (B1214612) at specific sites on the triterpenoid (B12794562) scaffold, researchers can create a suite of "heavy" molecules. These probes can be used to:

Trace Metabolic Fates: Follow the absorption, distribution, metabolism, and excretion (ADME) of triterpenoids in complex biological systems with high precision.

Elucidate Target Engagement: Use techniques like chemoproteomics to identify the protein partners of bioactive triterpenes. uea.ac.uk A deuterated probe can help distinguish the compound from the complex cellular environment, aiding in the isolation and identification of its molecular targets. uea.ac.uk

Investigate Reaction Mechanisms: The deuterium kinetic isotope effect—where the C-D bond is stronger and breaks more slowly than a C-H bond—can be exploited to study the enzymatic processes involved in the metabolism or activation of triterpenoids. scienceopen.com

Future research will likely focus on creating a library of deuterated triterpenoids beyond lupenone, such as deuterated versions of betulinic acid, ursolic acid, and asiatic acid, to dissect their distinct biological roles. uea.ac.uk

Table 1: Potential Deuterated Triterpenoid Probes and Their Research Applications

Deuterated Triterpenoid Parent Compound's Known Activity Potential Research Application as a Probe
Lupenone-d2 Anti-inflammatory, Anti-diabetic nih.govnih.gov Tracing metabolic pathways related to glucose metabolism and inflammation signaling (e.g., PI3K/Akt, NF-κB). medchemexpress.comtandfonline.com
Betulinic Acid-dx Anti-cancer uea.ac.uk Identifying protein targets involved in apoptosis and clarifying its mechanism of action in cancer cells. uea.ac.uk
Ursolic Acid-dx Anti-inflammatory, Anti-cancer Investigating its role in modulating inflammatory pathways and cell proliferation.

Exploration of Advanced Isotopic Labeling Techniques

The synthesis of complex natural products like this compound requires sophisticated chemical methods. The future in this area lies in the development and refinement of advanced isotopic labeling techniques that offer greater precision, efficiency, and versatility. musechem.com

Current and emerging methods applicable to triterpenoids include:

Chemical Synthesis Labeling: This involves using deuterated reagents during the total synthesis of a natural product, allowing for the precise placement of deuterium atoms at specific positions.

Biosynthetic Labeling: This technique involves feeding isotope-labeled precursors (e.g., deuterated acetate (B1210297) or mevalonate) to organisms or cell cultures that naturally produce the triterpenoid. This can reveal insights into the compound's biosynthetic pathway.

Late-Stage Functionalization: A highly desirable approach where C-H bonds on the already-formed triterpenoid skeleton are selectively replaced with C-D bonds. This is often achieved using specialized catalysts, such as those based on iridium or ruthenium, and can streamline the synthesis of deuterated analogues. musechem.com

Enzyme-Catalyzed Labeling: Using isolated enzymes to perform specific deuteration reactions offers unparalleled selectivity, mimicking nature's precision.

Future work will focus on expanding the toolbox of catalysts and enzymatic methods that can function on complex and sterically hindered scaffolds like that of lupenone. musechem.comnih.gov The goal is to make deuterated natural products more accessible for a wider range of research applications.

Integration with Systems Biology for Comprehensive Mechanistic Understanding

Systems biology aims to understand the complex interactions within a biological system as a whole. Network pharmacology, a key component of this approach, has already been used to predict the multiple targets and pathways that lupenone interacts with to exert its anti-inflammatory and anti-diabetic effects. nih.govtandfonline.comresearchgate.netmdpi.com Studies suggest lupenone's efficacy is related to its ability to modulate multiple proteins in pathways like PI3K-Akt and NF-κB. nih.govtandfonline.com

The integration of stable isotope labeling with metabolomics, a cornerstone of systems biology, provides a powerful tool for validating and refining these computational models. nih.govovid.comcreative-proteomics.com By using this compound as a tracer, researchers can move from static snapshots of the metabolome to a dynamic understanding of metabolic flux. nih.govnih.gov

Future applications include:

Metabolic Flux Analysis: Quantifying the rate at which this compound and its metabolites flow through various biochemical pathways, providing a clearer picture of its impact on cellular metabolism. ovid.com

Target Validation: Confirming the predicted targets from network pharmacology by tracing the engagement of this compound within the cell.

Pathway Deconvolution: Differentiating the effects of the parent compound from its metabolites, as the deuterium label allows for unambiguous tracking of each molecular species. nih.gov

This combination of isotope labeling and systems-level analysis promises to provide a more holistic and mechanistically detailed understanding of how natural products like lupenone function. nih.govnih.gov

Potential for Specialized Bioanalytical Assay Development

The unique physical properties of deuterated compounds make them invaluable for the development of specialized and highly sensitive bioanalytical assays.

Internal Standards for Mass Spectrometry: The most immediate and widespread application for this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net Because a SIL-IS is chemically identical to the analyte (lupenone), it co-elutes chromatographically and experiences the same effects of sample extraction and ion suppression in the mass spectrometer. aptochem.comkcasbio.com This allows for highly accurate and precise quantification of lupenone in complex biological matrices like plasma or tissue. scispace.comclearsynth.com The use of a SIL-IS is considered the gold standard in quantitative bioanalysis. aptochem.comkcasbio.com

Deuterium Adduct Bioactivity Screening (DABS): An innovative and emerging workflow, DABS, combines untargeted isotopic labeling with whole-cell binding assays to discover new bioactive natural products. biorxiv.orgbiorxiv.orgacs.org In this method, a microorganism is cultured in a deuterium-enriched medium, leading to the production of a complex mixture of deuterated metabolites. biorxiv.orgresearchgate.net This mixture is then incubated with target cells (e.g., cancer cells or bacteria). biorxiv.org Compounds that bind strongly to the cells are retained, isolated, and then easily identified by their unique isotopic signature using mass spectrometry. biorxiv.orgbiorxiv.org This approach could be adapted to screen for novel triterpenoids with high binding affinity to specific cellular targets, accelerating the discovery of new drug leads. acs.orgfigshare.com

The development of such specialized assays, enabled by deuterated compounds like this compound, will enhance the robustness of pharmacokinetic studies and open new avenues for natural product discovery.

Q & A

Q. What analytical techniques are most effective for characterizing Lupenone-d2 in metabolic studies?

this compound, a deuterated triterpenoid, is often characterized using liquid chromatography-mass spectrometry (LC-MS) for isotopic purity assessment and nuclear magnetic resonance (NMR) to confirm structural integrity. Deuterium labeling introduces distinct mass shifts in MS spectra, enabling precise tracking in metabolic pathways. For quantification, calibration curves with internal standards (e.g., non-deuterated Lupenone) are essential to account for matrix effects .

Q. How can researchers synthesize and purify this compound for use as an internal standard?

Synthesis typically involves hydrogen-deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Post-synthesis, purification via column chromatography or preparative HPLC ensures isotopic and chemical purity. Validation requires comparing retention times and spectral data (UV, MS) against non-deuterated analogs. Cross-referencing with literature on triterpenoid deuteration protocols is critical to avoid isotopic dilution errors .

Q. What are the primary applications of this compound in pharmacological research?

this compound is widely used as a stable isotope-labeled internal standard in pharmacokinetic studies to improve quantification accuracy in complex biological matrices. It also aids in elucidating metabolic pathways by tracing deuterium retention in metabolites, which helps identify phase I/II metabolism sites .

Advanced Research Questions

Q. How does deuterium substitution influence the pharmacokinetic properties of this compound compared to its non-deuterated form?

Deuterium’s kinetic isotope effect (KIE) can alter metabolic stability by slowing C-D bond cleavage. For this compound, this may prolong half-life or shift metabolite profiles. Researchers must design comparative studies using both forms, monitoring parameters like clearance rates and metabolite formation via LC-MS/MS. Contradictory findings may arise from differences in deuteration sites or in vivo isotopic exchange; thus, isotopic labeling position must be rigorously validated .

Q. What experimental strategies resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions often stem from variability in:

  • Analytical methods : Ensure consistent use of validated LC-MS protocols and internal standards.
  • Biological models : Differences in cell lines or animal models can affect metabolite processing.
  • Deuteration efficiency : Incomplete labeling may skew results. Mitigation involves replicating studies under standardized conditions, reporting deuterium incorporation rates, and cross-referencing with isotopic purity certificates .

Q. How can isotopic dilution be minimized when using this compound in long-term stability studies?

Isotopic dilution occurs when deuterium exchanges with ambient hydrogen. To prevent this:

  • Store samples in deuterium-depleted solvents.
  • Conduct stability tests under varying pH/temperature conditions.
  • Use kinetic modeling to predict exchange rates. Data interpretation should account for time-dependent isotopic drift, validated via control experiments with non-deuterated analogs .

Q. What are the challenges in integrating this compound into multi-omics studies (e.g., metabolomics and proteomics)?

Key challenges include:

  • Signal interference : Deuterated compounds may co-elute with endogenous metabolites. Use high-resolution mass spectrometers (HRMS) to distinguish isotopic patterns.
  • Data normalization : Adjust for deuterium’s mass shift in spectral libraries.
  • Biological relevance : Ensure isotopic labeling does not alter target interactions. Cross-validate findings with orthogonal techniques like isotopic tracing in cell cultures .

Methodological Considerations

Q. How should researchers design controls to validate this compound’s role in mechanistic studies?

  • Negative controls : Use non-deuterated Lupenone to isolate isotopic effects.
  • Positive controls : Include known inhibitors/inducers of metabolic enzymes (e.g., CYP450 isoforms).
  • Blank matrices : Analyze deuterium-free biological samples to assess background noise. Statistical analysis (e.g., ANOVA) must compare variability across groups to confirm significance .

Q. What criteria should guide the selection of deuterated solvents for this compound synthesis?

Prioritize solvents with minimal proton content (e.g., deuterated chloroform, DMSO-d6) to reduce back-exchange. Solvent polarity must match reaction conditions to avoid side reactions. Purity certificates (e.g., ≥99.8% deuterium) and NMR-grade quality are mandatory .

Data Interpretation and Reporting

Q. How can researchers address peer review critiques regarding this compound’s isotopic integrity?

Provide raw spectral data (e.g., HRMS, NMR) demonstrating deuterium incorporation rates. Include methodological details on synthesis, storage, and analytical validation. Transparency in reporting isotopic exchange risks strengthens reproducibility claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.